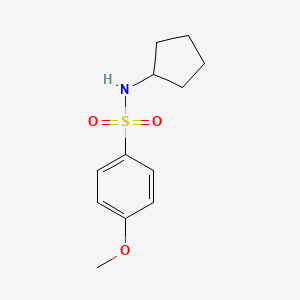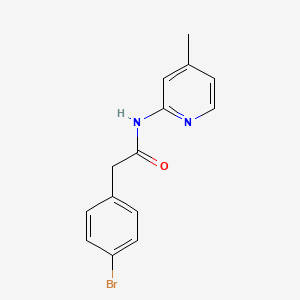
N-cyclopentyl-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-cyclopentyl-4-methoxybenzenesulfonamide" belongs to the class of sulfonamides, a group of compounds known for their diverse chemical and biological properties. Sulfonamides are synthesized through the sulfonation process, which involves the introduction of a sulfonamide group into an organic compound. They have been extensively studied for their potential therapeutic applications, including as inhibitors for various enzymes and receptors.
Synthesis Analysis
The synthesis of sulfonamides typically involves the reaction of an amine with sulfonyl chloride in the presence of a base. For instance, a study described the synthesis of a series of sulfonamides by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride, followed by subsequent reactions with various alkyl/aralkyl halides (Abbasi et al., 2018). Such processes often employ solvents like N,N-dimethylformamide (DMF) and activators like LiH to facilitate the reaction.
Molecular Structure Analysis
The molecular structure of sulfonamides can be characterized using spectroscopic techniques such as infrared (IR), proton nuclear magnetic resonance (^1H-NMR), and carbon-13 nuclear magnetic resonance (^13C-NMR) spectroscopy. These techniques provide insights into the functional groups present and the overall molecular architecture. Crystallography studies offer detailed information on the supramolecular architecture through intermolecular interactions, such as C—H⋯πaryl and C—H⋯O interactions, which influence the formation of two-dimensional or three-dimensional structures (Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamides participate in various chemical reactions, including alkylation, arylation, and cycloaddition. These reactions are influenced by the presence of functional groups and the structural framework of the sulfonamide. For example, the reactivity of an alkyne in click reactions can be controlled by introducing different N-functionalities into the sulfonamide, demonstrating the influence of the sulfonamide structure on chemical reactivity (Kaneda et al., 2017).
Physical Properties Analysis
The physical properties of sulfonamides, such as melting point, solubility, and crystallinity, are crucial for their application in different domains. These properties are determined by the molecular structure and the presence of specific functional groups. For instance, the introduction of methoxy and cyclopentyl groups can affect the solubility and melting point of the compound, influencing its usability in pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of sulfonamides, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for understanding their behavior in chemical reactions and biological systems. The presence of the sulfonamide group significantly impacts these properties, affecting the compound's interaction with enzymes and receptors in biological applications.
For more information and detailed insights into the properties and applications of sulfonamides, including "this compound", the referenced scientific literature provides a comprehensive overview (Abbasi et al., 2018); (Rodrigues et al., 2015); (Kaneda et al., 2017).
Propiedades
IUPAC Name |
N-cyclopentyl-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-16-11-6-8-12(9-7-11)17(14,15)13-10-4-2-3-5-10/h6-10,13H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITRMUHEXKYGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5854667.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5854696.png)

![N,N-diethyl-4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}aniline](/img/structure/B5854712.png)
![2-[(4-chlorophenyl)thio]-N-(2-propyl-2H-tetrazol-5-yl)acetamide](/img/structure/B5854719.png)

![4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine](/img/structure/B5854731.png)
![17-[(2,3-dimethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5854738.png)


![2-[4-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5854761.png)